2-Hydroxy-N-methylethane-1-sulfonamide
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Overview
Description
2-Hydroxy-N-methylethane-1-sulfonamide is a synthetic compound known for its water solubility and protective properties against the toxic effects of chemotherapy drugs. It has found applications in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
2-Hydroxy-N-methylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Acts as a protective agent against the toxic effects of chemotherapy drugs, particularly in reducing bladder toxicity.
Industry: Utilized in the production of polymers and as an additive in lubricants and detergents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-methylethane-1-sulfonamide typically involves the reaction of methylamine with 2-hydroxyethanesulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-methylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Methylamine derivatives.
Substitution: Various substituted sulfonamides.
Mechanism of Action
2-Hydroxy-N-methylethane-1-sulfonamide exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits enzymes involved in the metabolism of chemotherapy drugs, thereby reducing their toxic effects.
Protein Modification: It can modify proteins by forming stable complexes, which protect cells from damage.
Molecular Targets and Pathways: The compound targets specific enzymes and pathways involved in drug metabolism and detoxification.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as methanesulfonamide and benzenesulfonamide.
Sulfonimidates: Organosulfur compounds with similar structural features and reactivity
Uniqueness
2-Hydroxy-N-methylethane-1-sulfonamide is unique due to its specific protective properties against chemotherapy-induced toxicity and its water solubility, which enhances its applicability in various fields.
Properties
IUPAC Name |
2-hydroxy-N-methylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-4-8(6,7)3-2-5/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXURKCHJGKQRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487700-76-4 |
Source
|
Record name | 2-hydroxy-N-methylethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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